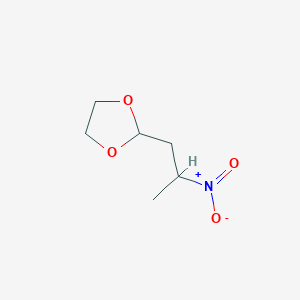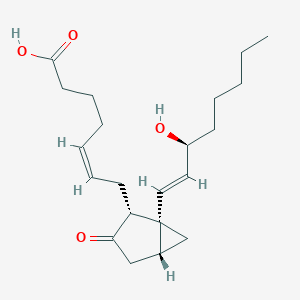
2-(2-Nitropropyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitropropyl)-1,3-dioxolane, also known as NPD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NPD is a nitro-containing heterocyclic compound that has a dioxolane ring structure. It is a colorless liquid that is soluble in water and organic solvents. NPD has been used in various research studies due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 2-(2-Nitropropyl)-1,3-dioxolane is not fully understood. However, it is believed that 2-(2-Nitropropyl)-1,3-dioxolane acts as a nitric oxide donor, releasing nitric oxide in biological systems. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects
2-(2-Nitropropyl)-1,3-dioxolane has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation and decrease blood pressure in animal models. 2-(2-Nitropropyl)-1,3-dioxolane has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage. Additionally, 2-(2-Nitropropyl)-1,3-dioxolane has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Nitropropyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. 2-(2-Nitropropyl)-1,3-dioxolane is also soluble in water and organic solvents, making it easy to work with in various experimental conditions. However, one limitation of 2-(2-Nitropropyl)-1,3-dioxolane is its potential toxicity. 2-(2-Nitropropyl)-1,3-dioxolane is a nitro-containing compound that can be toxic if ingested or inhaled. Therefore, proper safety precautions should be taken when working with 2-(2-Nitropropyl)-1,3-dioxolane in a laboratory setting.
Orientations Futures
There are several future directions for the use of 2-(2-Nitropropyl)-1,3-dioxolane in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. 2-(2-Nitropropyl)-1,3-dioxolane has been shown to have various physiological effects, and further research could lead to the development of new drugs that target these pathways. Additionally, 2-(2-Nitropropyl)-1,3-dioxolane could be used as a fluorescent probe for the detection of other molecules in biological systems. Further research could also focus on the development of new synthesis methods for 2-(2-Nitropropyl)-1,3-dioxolane and related compounds.
Conclusion
In conclusion, 2-(2-Nitropropyl)-1,3-dioxolane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. 2-(2-Nitropropyl)-1,3-dioxolane has been used in various research studies due to its unique properties and potential benefits. The synthesis of 2-(2-Nitropropyl)-1,3-dioxolane is relatively simple, and it has several advantages for use in laboratory experiments. Further research could lead to the development of new drugs and the discovery of new physiological pathways.
Méthodes De Synthèse
The synthesis of 2-(2-Nitropropyl)-1,3-dioxolane involves the reaction between 2-nitropropane and 1,3-dioxolane in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Nitropropyl)-1,3-dioxolane. The synthesis of 2-(2-Nitropropyl)-1,3-dioxolane is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(2-Nitropropyl)-1,3-dioxolane has been used in various scientific research studies due to its unique properties. It has been used as a reagent for the determination of primary amines, as well as a ligand for the determination of copper ions. 2-(2-Nitropropyl)-1,3-dioxolane has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, 2-(2-Nitropropyl)-1,3-dioxolane has been used as a precursor for the synthesis of other nitro-containing compounds.
Propriétés
IUPAC Name |
2-(2-nitropropyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(7(8)9)4-6-10-2-3-11-6/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVUXQBGRVBEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557135 |
Source


|
| Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitropropyl)-1,3-dioxolane | |
CAS RN |
106334-27-4 |
Source


|
| Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)





